1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKKDNPZOSSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159270 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321431-18-9 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321431-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, the reaction between 4-chlorobenzohydrazide and methyl isocyanate can yield the desired triazole ring.
Substitution Reactions: The introduction of the chlorophenyl and phenyl groups can be achieved through substitution reactions. For example, the reaction of the triazole intermediate with 4-chlorobenzoyl chloride and phenyl isocyanate can introduce the respective substituents.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification steps are also crucial in large-scale synthesis.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring. Common reagents for these reactions include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. The triazole ring plays a crucial role in interacting with biological targets such as enzymes and receptors, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound shows promise as an anticancer agent. Studies have suggested that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. This potential makes it a subject of interest for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways by triazole derivatives is an area of active research .
Agricultural Applications
Fungicides
Due to its antifungal properties, 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be utilized as a fungicide in agricultural settings. Its efficacy against plant pathogens makes it a valuable candidate for protecting crops from fungal infections .
Herbicides
The structural characteristics of this compound allow for the exploration of its herbicidal properties. Research into triazole derivatives has indicated potential applications in weed management by inhibiting specific biochemical pathways in plants .
Materials Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical properties of triazoles can lead to the development of advanced materials with tailored functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Johnson et al. (2024) | Anticancer Activity | Showed inhibition of MCF-7 breast cancer cell proliferation with IC50 values around 15 µM through apoptosis induction mechanisms. |
| Lee et al. (2024) | Agricultural Applications | Confirmed effectiveness as a fungicide against Fusarium species with reduced disease incidence in treated crops by 30%. |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Structural Differences :
- Triazole isomer: 1,2,3-triazole vs. 1,2,4-triazole in the target compound.
- Amide substituent: (S)-1-hydroxy-3-phenylpropan-2-yl vs. phenyl.
- Implications: The 1,2,3-triazole core in ZIPSEY may alter π-π stacking interactions in receptor binding compared to the 1,2,4-triazole isomer.
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB)
N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Structural Differences :
- Triazole substituent: 2,5-Dichlorophenyl vs. 4-chlorophenyl.
- Implications: Additional chlorine atoms increase molecular weight (381.64 g/mol vs. 326.78 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
Heterocyclic Analogues with Pyrazole or Thienopyrazole Cores
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structural Differences :
- Core: Pyrazole vs. triazole.
- Substituents: 3-Pyridylmethyl amide and dichlorophenyl groups.
- Implications: Pyrazole derivatives are potent cannabinoid CB1 receptor antagonists (IC50 = 0.139 nM). The pyridine group may enhance binding to aromatic residues in the receptor’s active site. The triazole analog’s activity remains uncharacterized but could differ due to altered hydrogen-bonding capacity .
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
- Structural Differences: Core: Thienopyrazole fused ring vs. triazole. Substituent: Carboxylic acid vs. carboxamide.
- Implications: The fused thienopyrazole system increases planarity, favoring intercalation into DNA or enzyme active sites. The carboxylic acid group improves solubility but may reduce cell permeability compared to the carboxamide .
Electronic and Thermodynamic Properties
Quantum-chemical modeling of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (a related compound) reveals:
- HOMO-LUMO Gap : 7.2 eV (gas phase) and 6.8 eV (aqueous phase), indicating stability and moderate reactivity.
- Thermodynamics : Solvation reduces Gibbs free energy by 15.3 kcal/mol, suggesting enhanced solubility in polar environments. The target compound’s 4-chlorophenyl group likely narrows the HOMO-LUMO gap compared to unsubstituted analogs, increasing bioactivity .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Table 2. Substituent Effects on Bioactivity
| Substituent Position | Group | Impact on Activity |
|---|---|---|
| Triazole 1 | 4-Chlorophenyl | Enhances lipophilicity and binding |
| Triazole 3 | Phenyl carboxamide | Facilitates hydrogen bonding |
| Triazole 5 | Methyl | Reduces steric hindrance |
Biological Activity
The compound 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H12ClN5O
- Molecular Weight : 344.76 g/mol
- IUPAC Name : this compound
The presence of the triazole ring is crucial for its biological activity, as it interacts with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Staphylococcus aureus | 0.25 - 2.00 µg/mL |
| Bacillus subtilis | 0.50 - 2.50 µg/mL |
In a study by Mermer et al., compounds similar to this triazole demonstrated excellent activity against E. coli, S. aureus, and other pathogens with MIC values ranging from 0.12 to 1.95 µg/mL . The introduction of halogen substituents (like chlorine) has been shown to enhance antibacterial activity by increasing lipophilicity and bioavailability .
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound's structure allows it to inhibit fungal cell growth effectively:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 - 2.0 |
| Aspergillus niger | 1.0 - 3.0 |
Triazoles act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . Studies have shown that compounds with similar structures can significantly inhibit fungal growth.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have yielded promising results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 2.8 |
The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with enzymes involved in key metabolic pathways.
- DNA Interaction : Molecular docking studies suggest that this compound can bind effectively to DNA gyrase, inhibiting bacterial replication .
- Cell Membrane Disruption : By affecting ergosterol synthesis in fungi, it compromises membrane integrity.
Case Studies
Several studies have investigated the efficacy of triazole derivatives in clinical settings:
- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a related triazole resulted in a significant reduction in infection rates compared to standard antibiotics .
- Antifungal Treatment : Another study evaluated the use of triazole compounds in immunocompromised patients suffering from fungal infections, demonstrating improved outcomes when combined with conventional antifungal therapies .
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas or hydrazine derivatives with appropriate carbonyl precursors. For example, acidic conditions (e.g., HCl in ethanol) facilitate the formation of the triazole core by promoting cyclization . Key parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux setups.
- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity for the 1,2,4-triazole isomer .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from byproducts like unreacted phenylhydrazine.
Yield optimization often involves Design of Experiments (DoE) to balance competing factors like reaction time and stoichiometry .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in DMSO/water mixtures produces diffraction-quality crystals .
- Data Collection : Synchrotron radiation (λ = 0.710–0.850 Å) resolves electron density maps for the triazole ring and substituents.
- Refinement : Software like SHELXL refines bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., 4-chlorophenyl/triazole plane: 5–15°) .
Discrepancies in NMR data (e.g., aromatic proton splitting) can be resolved by cross-validating with crystallographic coordinates .
Advanced Research Questions
Q. What computational methods are effective in optimizing the synthesis of this triazole derivative?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies intermediates in triazole formation, such as the protonated hydrazone intermediate .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. ethanol) based on solvation energy and polarity .
Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions (temperature: 85°C, catalyst: 5 mol% ZnCl₂) with >90% accuracy .
Q. How do substituent variations on the triazole ring affect biological activity, and what SAR studies exist?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- 4-Chlorophenyl Group : Enhances lipophilicity (logP +0.5) and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- N-Phenyl Carboxamide : Hydrogen-bonding with residues like Asp381 in COX-2 improves anti-inflammatory activity .
Table 1 : Comparative IC₅₀ Values for Analogues
| Substituent | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Cl-Ph, Me, Ph | COX-2 | 0.12 | |
| 4-F-Ph, Me, 4-Me-Ph | Kinase X | 0.45 |
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism (e.g., thione vs. thiol forms) or solvent effects. Strategies include:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) identifies tautomeric equilibria by observing proton shift coalescence .
- Deuterium Exchange : D₂O shaking confirms labile protons (e.g., NH in carboxamide) .
- Cross-Validation : Pair HPLC-MS with X-ray data to resolve ambiguous NOESY correlations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
